1H-Indazole-4-carboxamide, N-methoxy-N-methyl-
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Overview
Description
N-methoxy-N-methyl-1H-indazole-4-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The methoxy and methyl groups are then introduced through subsequent reactions.
Industrial Production Methods
Industrial production of N-methoxy-N-methyl-1H-indazole-4-carboxamide often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed reaction can be used to form the N-N bond in the indazole ring . This method is preferred in industrial settings due to its scalability and minimal formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-1H-indazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methoxy-N-methyl-1H-indazole-4-carboxylic acid, while reduction could produce N-methoxy-N-methyl-1H-indazole-4-carboxamide derivatives with different functional groups.
Scientific Research Applications
N-methoxy-N-methyl-1H-indazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-1H-indazole-4-carboxamide involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methyl-1H-indazole-3-carboxamide
- N-methoxy-N-methyl-1H-imidazole-1-carboxamide
- N-methoxy-N-methyl-1H-indole-4-carboxamide
Uniqueness
N-methoxy-N-methyl-1H-indazole-4-carboxamide is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-methoxy-N-methyl-1H-indazole-4-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-13(15-2)10(14)7-4-3-5-9-8(7)6-11-12-9/h3-6H,1-2H3,(H,11,12) |
InChI Key |
AOIBHMBXZPAHST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C2C=NNC2=CC=C1)OC |
Origin of Product |
United States |
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